4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C7H8Cl2N2O2. This compound is part of the pyrrole family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide: Known for its antibacterial properties.
N-methoxy-N-methyl-1H-pyrrole-2-carboxamide: A simpler analog without the dichloro substitution.
Uniqueness
4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the nitrogen atom, along with the dichloro substitution on the pyrrole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H8Cl2N2O2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-11(13-2)7(12)5-3-4(8)6(9)10-5/h3,10H,1-2H3 |
InChI Key |
GXJIKRSTKJIOIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(N1)Cl)Cl)OC |
Origin of Product |
United States |
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